![molecular formula C24H32N4O B14267339 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] CAS No. 141815-66-9](/img/structure/B14267339.png)
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] is a chemical compound with the molecular formula C14H12N4O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in treating various diseases and medical conditions.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] can be compared with other similar compounds, such as:
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
- 5,5’-Bis(trinitromethyl)-3,3’-bi(1,2,4-oxadiazole)
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline] lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
141815-66-9 |
|---|---|
Molekularformel |
C24H32N4O |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-4-[5-[4-(3-methylbutylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C24H32N4O/c1-17(2)13-15-25-21-9-5-19(6-10-21)23-27-28-24(29-23)20-7-11-22(12-8-20)26-16-14-18(3)4/h5-12,17-18,25-26H,13-16H2,1-4H3 |
InChI-Schlüssel |
UKXSFBOLCCYJRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


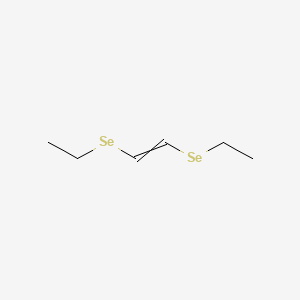
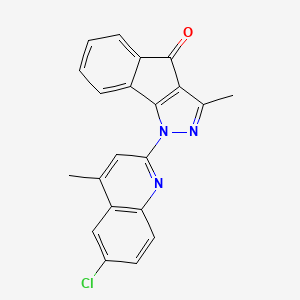
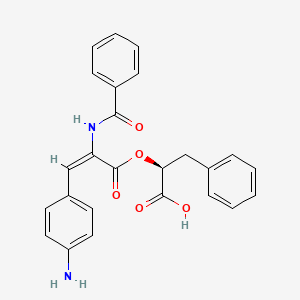
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

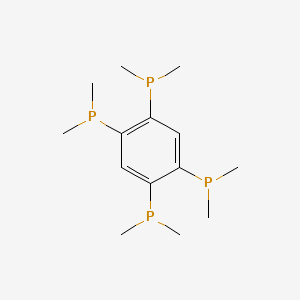
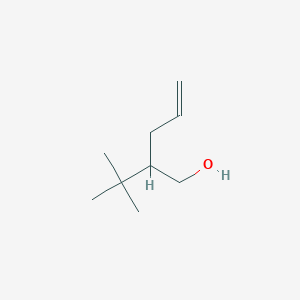
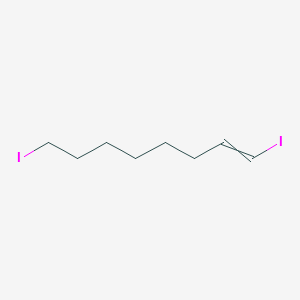
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
